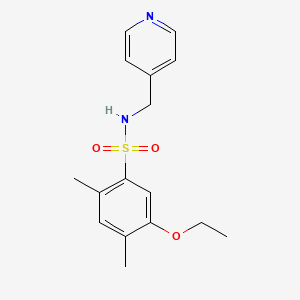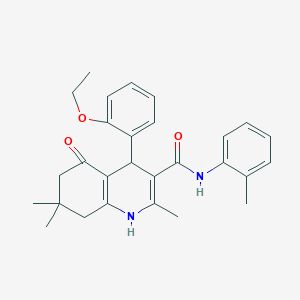![molecular formula C18H12N4O2 B4985397 N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B4985397.png)
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide (abbreviated as PBI-05204) is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic properties. PBI-05204 is a synthetic derivative of the natural product, resveratrol, which is found in red wine and has been studied for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to have multiple mechanisms of action, including the inhibition of various enzymes and signaling pathways. One of the primary targets of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide is the enzyme, phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. By inhibiting PDE5, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide can increase cGMP levels, which can lead to various physiological effects, including vasodilation and anti-inflammatory effects. N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor involved in the regulation of various genes related to inflammation and cancer.
Biochemical and Physiological Effects:
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer models, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation models have shown that N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide can reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease models, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to protect against oxidative stress-induced neuronal damage.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide is its potential broad-spectrum therapeutic properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide is its low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide.
Future Directions
There are several potential future directions for the study of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide. One area of interest is the potential use of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide as a combination therapy with other anti-cancer drugs. Another area of interest is the potential use of N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide in vivo.
Synthesis Methods
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide is synthesized through a multi-step process that involves the reaction of 2-aminonicotinic acid with 4-bromo-2-fluorophenol to form a benzoxazole intermediate, which is then reacted with 4-pyridineboronic acid in the presence of a palladium catalyst. The resulting compound is then treated with isonicotinamide to yield N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide.
Scientific Research Applications
N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been studied for its potential therapeutic properties in various disease models, including cancer, inflammation, and neurodegenerative diseases. In cancer models, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation models have shown that N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease models, N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide has been shown to protect against neuronal damage caused by oxidative stress.
properties
IUPAC Name |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c23-17(12-3-7-19-8-4-12)21-14-1-2-16-15(11-14)22-18(24-16)13-5-9-20-10-6-13/h1-11H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUVIHWDUCLOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=NC=C3)N=C(O2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)



![4-benzyl-1-{3-[1-(3-furylmethyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B4985367.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B4985377.png)

![methyl 3-(3-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4985392.png)
![3-(2-methoxyethyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985400.png)
![4-[3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4985410.png)
